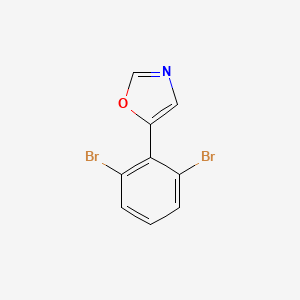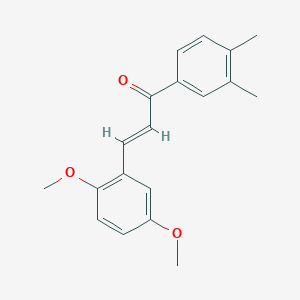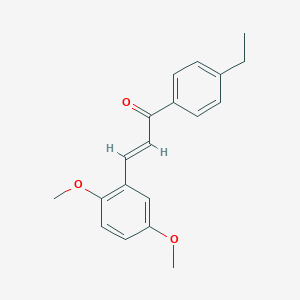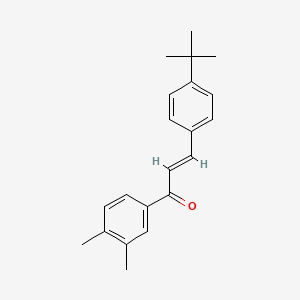
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or BMDPC, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. BMDPC is a heterocyclic compound that is composed of a pyrazole ring with a methyl group and a bromo group attached to the ring. This compound has been studied for its potential to be used in synthetic organic chemistry, as a catalyst in biochemical reactions, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
BMDPC has been studied for its potential to be used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. BMDPC has also been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. BMDPC has also been studied in the field of biochemistry, as it has been shown to be able to catalyze the synthesis of certain proteins.
Mecanismo De Acción
The exact mechanism of action of BMDPC is not yet fully understood. However, it is believed that the bromo group of BMDPC is able to bind to certain proteins, which then causes a conformational change in the protein. This conformational change then results in the activation of the protein, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
BMDPC has been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential to be used in the synthesis of certain proteins. In addition, BMDPC has been shown to be able to catalyze the synthesis of certain enzymes, which can have a variety of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMDPC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as a solid or a solution. Additionally, BMDPC is relatively stable and can be stored for long periods of time. A limitation of BMDPC is that it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The future directions for BMDPC research are numerous. One potential direction is to further investigate its potential to be used as a therapeutic agent, as it has already been shown to have anti-tumor and anti-inflammatory properties. Additionally, further research could be conducted to investigate the potential of BMDPC to be used in the synthesis of certain proteins, as well as its ability to catalyze the synthesis of certain enzymes. Finally, further research could be conducted to investigate the mechanism of action of BMDPC and its potential to be used in other scientific research applications.
Métodos De Síntesis
The synthesis of BMDPC is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-methylphenol and 3-bromo-5-methylpyrazole in the presence of boron trifluoride etherate (BF3-etherate) as a catalyst. This reaction produces a mixture of the desired product, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as well as a byproduct, 3-bromo-5-methylpyrazole. The mixture is then separated and the desired product is isolated by column chromatography.
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODENVRMOKZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)

![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)







![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

